

The Enterobactin Gene Cluster: A Technical Guide to its Organization, Regulation, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Enterobactin	
Cat. No.:	B3431302	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the **enterobactin** gene cluster, a critical system for iron acquisition in many Gram-negative bacteria, including pathogenic species. Understanding the intricate organization, regulation, and function of this cluster is paramount for the development of novel antimicrobial strategies that target bacterial iron metabolism.

Organization of the Enterobactin Gene Cluster

The **enterobactin** gene cluster in Escherichia coli is located at approximately 13 minutes on the chromosome and is comprised of a series of genes organized into multiple operons.[1] These genes are responsible for the biosynthesis of the siderophore **enterobactin**, its transport out of the cell, the uptake of iron-laden **enterobactin**, and the release of iron within the cytoplasm. The core of this system is composed of the ent and fep genes, along with the fes gene.

The genes are primarily organized into bidirectional transcriptional units, with three key promoter regions controlled by the Ferric Uptake Regulator (Fur) protein.[2]

Table 1: Key Genes in the Enterobactin Gene Cluster and their Functions



Gene	Protein Product	Function	Operon
entC	Isochorismate synthase	Converts chorismate to isochorismate, the first committed step in enterobactin biosynthesis.[3][4]	entCEBA(H)
entB	Isochorismatase / Aryl carrier protein (ArCP)	A bifunctional enzyme. The N-terminal domain has isochorismatase activity, converting isochorismate to 2,3- dihydro-2,3- dihydroxybenzoate. The C-terminal ArCP domain is involved in the assembly of enterobactin.[4][5]	entCEBA(H)
entA	2,3-dihydro-2,3- dihydroxybenzoate dehydrogenase	Catalyzes the oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate (DHB).	entCEBA(H)
entE	2,3- dihydroxybenzoate- AMP ligase	Activates DHB by adenylation, preparing it for incorporation into the enterobactin molecule.[3]	entCEBA(H)
entD	Phosphopantetheinyl transferase	Post-translationally modifies the EntB ArCP and EntF PCP domains, which is	fepA-entD

Foundational & Exploratory

Check Availability & Pricing

		essential for their function.	
entF	Enterobactin synthetase	A non-ribosomal peptide synthetase (NRPS) that condenses three molecules of DHB-activated L-serine to form the cyclic enterobactin molecule.[3]	fes-entF
entS	Enterobactin exporter	A major facilitator superfamily (MFS) transporter responsible for exporting enterobactin across the inner membrane.	fepDGC-entS
fepA	Ferric enterobactin outer membrane receptor	A TonB-dependent outer membrane protein that specifically binds and transports ferricenterobactin into the periplasm.	fepA-entD
fepB	Periplasmic binding protein	Binds ferric- enterobactin in the periplasm and delivers it to the inner membrane ABC transporter.[6][7]	fepB
fepD	Inner membrane permease	A component of the ABC transporter for ferric-enterobactin	fepDGC-entS



		uptake across the inner membrane.[6][7]	
fepG	Inner membrane permease	A component of the ABC transporter for ferric-enterobactin uptake across the inner membrane.	fepDGC-entS
fepC	ATPase	The ATP-binding cassette component of the inner membrane transporter, providing the energy for ferricenterobactin import.[6]	fepC
fes	Ferric enterobactin esterase	A cytoplasmic enzyme that hydrolyzes the enterobactin backbone to release the bound iron.	fes-entF

Enterobactin Biosynthesis and Transport: A Signaling Pathway

The synthesis of **enterobactin** is a multi-step enzymatic process that begins with the precursor molecule chorismate, derived from the shikimate pathway. The "ent" proteins work in a coordinated fashion to produce the final cyclic trilactone structure of **enterobactin**. Once synthesized, **enterobactin** is exported out of the cell to scavenge ferric iron (Fe³⁺) from the environment. The resulting ferric-**enterobactin** complex is then recognized by the FepA outer membrane receptor and transported into the cell through the action of the Fep proteins. Finally, the Fes enzyme releases the iron from **enterobactin** for cellular use.





Click to download full resolution via product page

Fig 1. Enterobactin biosynthesis and transport pathway.

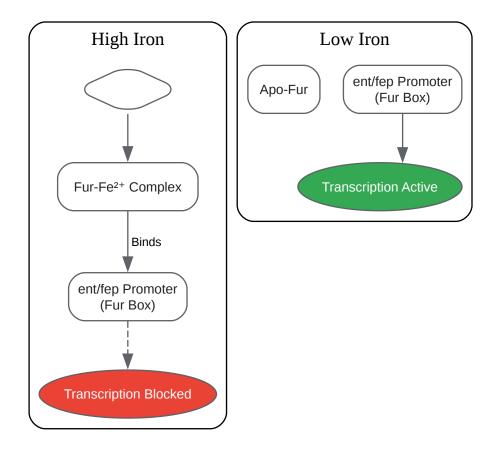
Regulation of the Enterobactin Gene Cluster

The expression of the **enterobactin** gene cluster is tightly regulated to ensure that the energetically expensive process of siderophore synthesis and uptake only occurs under iron-limiting conditions. This regulation occurs at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation by the Ferric Uptake Regulator (Fur)

The primary regulator of the **enterobactin** system is the Ferric Uptake Regulator (Fur) protein. In the presence of sufficient intracellular iron (Fe²⁺), Fur acts as a repressor. The Fur-Fe²⁺ complex binds to specific DNA sequences known as "Fur boxes" located within the promoter regions of the ent and fep operons, blocking transcription by RNA polymerase.[8] When intracellular iron levels are low, Fur is in its apo-form (without bound iron) and cannot bind to the Fur boxes, leading to the de-repression of the **enterobactin** genes and subsequent siderophore production and uptake.[8]





Click to download full resolution via product page

Fig 2. Transcriptional regulation by the Fur protein.

Post-Transcriptional Regulation by RyhB sRNA

An additional layer of regulation is provided by the small non-coding RNA (sRNA) RyhB. The expression of ryhB is itself repressed by the Fur-Fe²⁺ complex. Therefore, under iron-replete conditions, RyhB levels are low. However, under iron-limiting conditions, the de-repression of ryhB leads to an increase in RyhB sRNA. RyhB then acts to downregulate the expression of non-essential iron-containing proteins, thereby sparing iron for essential processes. RyhB can also directly and indirectly influence the expression of the **enterobactin** system.

Fig 3. Post-transcriptional regulation by RyhB sRNA.

Quantitative Data

The expression of the **enterobactin** gene cluster is dramatically upregulated in response to iron limitation. Furthermore, the enzymes involved in its biosynthesis exhibit specific kinetic



properties.

Table 2: Gene Expression Changes in Response to Iron Limitation

Gene	Fold Increase in Expression (Iron-deficient vs. Iron-replete)	Reference
entC	~20-fold	[9]
fepA	~20-fold	[9]
ent genes (general)	5 to 15-fold	

Table 3: Kinetic Parameters of Key Enterobactin Biosynthesis Enzymes

Enzyme	Substrate(s)	Km (μM)	kcat (s ⁻¹)	Reference
EntE	2,3- dihydroxybenzoic acid (DHB)	2.5	2.8	[3]
ATP	430	2.8	[3]	_
holo-EntB-ArCP	2.9	2.8	[3]	
EntF (adenylation domain)	L-serine	600	11.2	[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the **enterobactin** gene cluster.

Quantification of Enterobactin Production (Arnow Assay)



This colorimetric assay quantifies the amount of catechol-containing compounds, such as **enterobactin**, in a sample.

Materials:

- Bacterial culture supernatant
- 0.5 N HCl
- Nitrite-molybdate reagent (10 g/L sodium nitrite, 10 g/L sodium molybdate)
- 1 N NaOH
- 2,3-dihydroxybenzoic acid (DHBA) standard
- Spectrophotometer

Procedure:

- Grow bacterial cultures in iron-deficient media to induce **enterobactin** production.
- Centrifuge the culture to pellet the cells and collect the supernatant.
- To 1 mL of supernatant, add 1 mL of 0.5 N HCl.
- Add 1 mL of nitrite-molybdate reagent and mix.
- Add 1 mL of 1 N NaOH and mix. The solution should turn red in the presence of catechols.
- Measure the absorbance at 510 nm.
- Create a standard curve using known concentrations of DHBA to quantify the amount of enterobactin in the sample.

Gene Expression Analysis by Quantitative Reverse Transcription PCR (qRT-PCR)

Foundational & Exploratory



This protocol allows for the quantification of specific mRNA transcripts from the **enterobactin** gene cluster.

Materials:

- Bacterial cells grown under iron-replete and iron-deficient conditions
- RNA extraction kit
- DNase I
- Reverse transcriptase and corresponding buffer/reagents
- qPCR master mix (containing SYBR Green or other fluorescent dye)
- Gene-specific primers for target and reference genes
- Real-time PCR instrument

Procedure:

- RNA Extraction: Isolate total RNA from bacterial cultures using a commercial RNA extraction kit, following the manufacturer's instructions.
- DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
- qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and genespecific primers.
- Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the iron-deficient and iron-replete conditions, normalized to a stably expressed reference gene.



Purification of His-tagged Enterobactin Biosynthesis Proteins

This protocol describes the overexpression and purification of a His-tagged protein from the **enterobactin** biosynthesis pathway.

Materials:

- E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the Histagged gene of interest.
- Luria-Bertani (LB) medium with appropriate antibiotic.
- Isopropyl β-D-1-thiogalactopyranoside (IPTG).
- Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Lysozyme, DNase I.
- Ni-NTA affinity chromatography column.
- Wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
- Elution buffer (lysis buffer with a high imidazole concentration, e.g., 250 mM).
- SDS-PAGE materials.

Procedure:

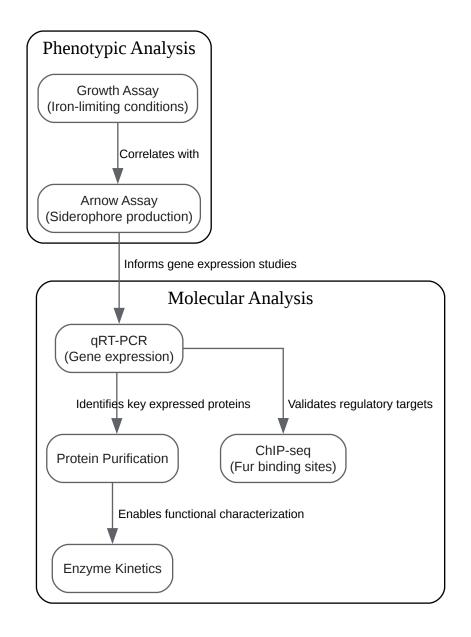
- Expression: Grow the transformed E. coli strain in LB medium to an OD $_{600}$ of ~0.6-0.8. Induce protein expression by adding IPTG and continue to grow for several hours.
- Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press. Add lysozyme and DNase I to aid in lysis and reduce viscosity.
- Clarification: Centrifuge the lysate at high speed to pellet cell debris.



- Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
- Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the His-tagged protein with elution buffer.
- Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

Logical Relationships and Experimental Workflows

The study of the **enterobactin** gene cluster often involves a series of interconnected experiments to fully elucidate its function and regulation.





Click to download full resolution via product page

Fig 4. Experimental workflow for studying the **enterobactin** system.

This guide provides a foundational understanding of the **enterobactin** gene cluster. Further research into the specific protein-protein interactions, the dynamics of the regulatory network, and the role of this system in various pathogenic bacteria will continue to be a fertile area for discovery and therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Iron content and FNR-dependent gene regulation in Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The EntF and EntE adenylation domains of Escherichia coli enterobactin synthetase: Sequestration and selectivity in acyl-AMP transfers to thiolation domain cosubstrates PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of isochorismate channeling between the Escherichia coli enterobactin biosynthetic enzymes EntC and EntB PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hotdog Thioesterase EntH (YbdB) Plays a Role In Vivo in Optimal Enterobactin Biosynthesis by Interacting with the ArCP Domain of EntB PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic organization of multiple fep genes encoding ferric enterobactin transport functions in Escherichia coli PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic organization of multiple fep genes encoding ferric enterobactin transport functions in Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Escherichia coli enterobactin synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Chelators Reveal That Iron Starvation Inhibits Late Stages of Bacterial Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [The Enterobactin Gene Cluster: A Technical Guide to its Organization, Regulation, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3431302#understanding-the-enterobactin-gene-cluster-organization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com